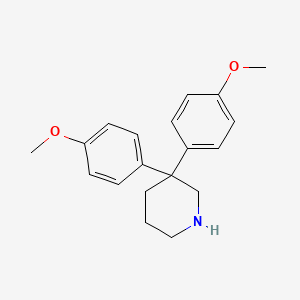

3,3-Bis(4-methoxyphenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences

The piperidine ring, a six-membered nitrogen-containing heterocycle, represents one of the most vital structural motifs in the chemical sciences, particularly within medicinal chemistry. whiterose.ac.ukacs.org This scaffold is a cornerstone in the design of pharmaceuticals, appearing in the structure of numerous FDA-approved drugs. acs.orgmdpi.com Its prevalence is due to a combination of favorable properties. The piperidine moiety can significantly influence the pharmacokinetic profile of a molecule, often improving characteristics such as membrane permeability, metabolic stability, and receptor binding affinity. ajchem-a.com

The introduction of a piperidine ring can modulate physicochemical properties like lipophilicity and basicity (pKa), which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. evitachem.com Furthermore, piperidine derivatives exhibit a vast spectrum of biological activities, including but not limited to, effects on the central nervous system (CNS), and roles as anticancer, anti-inflammatory, and antiviral agents. whiterose.ac.ukacs.orgresearchgate.net The versatility and synthetic accessibility of the piperidine framework ensure its continued prominence as a privileged structure in drug discovery and development. whiterose.ac.uk

Contextualization of 3,3-Bis(4-methoxyphenyl)piperidine within Current Organic and Medicinal Chemistry Research

Within the extensive family of piperidine-containing molecules, 3,3-disubstituted derivatives like this compound represent a specific subclass that has garnered significant interest. The geminal disubstitution at the 3-position creates a quaternary carbon center, introducing a unique three-dimensional architecture. This structural feature can be pivotal for locking a molecule into a specific conformation required for potent and selective interaction with a biological target.

Research into 3,3-diarylpiperidines and their analogs is an active area. For instance, various 3,3-disubstituted piperidine hydroxamates have been designed as selective inhibitors of tumor necrosis factor-α converting enzyme (TACE), a target for inflammatory diseases. dtic.mil Other studies have focused on 3,3-disubstituted piperidines as potent inhibitors of the HDM2-p53 interaction, a key pathway in cancer therapy. nih.gov The specific compound, this compound, has been noted for its potential in the development of new pharmaceuticals targeting neurological and psychiatric conditions. evitachem.com This aligns with the broader utility of piperidine-containing molecules as CNS modulators and highlights the ongoing effort to explore how specific substitution patterns influence biological activity. acs.org

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into this compound is primarily driven by its potential as a scaffold in medicinal chemistry. The principal objectives of research involving this compound and its close analogs can be summarized as follows:

Development of Novel Synthetic Methodologies: A key objective is the creation of efficient and stereoselective synthetic routes to access the 3,3-diarylpiperidine core. Research focuses on methods like the Bargellini reaction or Grignard additions to piperidinone precursors to construct the quaternary center. evitachem.comnih.gov

Exploration of Structure-Activity Relationships (SAR): Researchers aim to understand how the bis(4-methoxyphenyl) groups at the 3-position, along with modifications at the piperidine nitrogen, influence the compound's interaction with biological targets. This involves synthesizing a library of related analogs and evaluating their activity.

Identification of Novel Therapeutic Agents: The ultimate goal is the discovery of new drug candidates. Based on the known activities of related piperidines, research on this compound is likely directed towards identifying novel modulators of CNS targets, such as receptors and enzymes implicated in neurological or psychiatric disorders. evitachem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23NO2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

3,3-bis(4-methoxyphenyl)piperidine |

InChI |

InChI=1S/C19H23NO2/c1-21-17-8-4-15(5-9-17)19(12-3-13-20-14-19)16-6-10-18(22-2)11-7-16/h4-11,20H,3,12-14H2,1-2H3 |

InChI Key |

RTULZFWQPHYFJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCNC2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Detailed Research Findings

Retrosynthetic Analysis of the this compound Moiety

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The most logical disconnections involve breaking the carbon-carbon bonds at the C3 position and the carbon-nitrogen bonds within the piperidine ring.

One common strategy involves disconnecting the two 4-methoxyphenyl (B3050149) groups from the piperidine core. This leads back to a piperidone precursor and two equivalents of a 4-methoxyphenyl organometallic reagent, such as a Grignard reagent (4-methoxyphenylmagnesium bromide). evitachem.com The piperidone itself can be derived from simpler acyclic precursors through cyclization reactions.

Another key retrosynthetic approach involves breaking the piperidine ring. A 1,5-difunctional relationship between the nitrogen and a carbonyl group can be traced back to a conjugate addition (Michael addition) of an amine to an α,β-unsaturated carbonyl compound. youtube.com Alternatively, a 1,3-dicarbonyl disconnection suggests an aldol-type condensation. youtube.com For the specific target, this could involve the reaction of a β-amino ketone with an appropriate electrophile.

A further disconnection strategy focuses on building the piperidine ring from acyclic precursors through intramolecular cyclization. This would involve a precursor containing a nitrogen atom and a suitably positioned leaving group or reactive functionality five carbons away, facilitating a ring-closing reaction. nih.govbeilstein-journals.orgnih.gov

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Precursors |

| C3-Aryl Bond Disconnection | Piperidin-3-one, 4-Methoxyphenylmagnesium bromide |

| C-N and C-C Ring Disconnection (Michael Addition) | An amine, α,β-Unsaturated ketone |

| C-N and C-C Ring Disconnection (Aldol-type) | β-Amino ketone, Electrophile |

| Intramolecular Cyclization | Acyclic amino-halide or amino-aldehyde |

Established Synthetic Routes for Piperidine Ring Formation

The construction of the piperidine ring is a well-established field in organic synthesis, with numerous methods available. nih.govorganic-chemistry.org These can be broadly categorized into condensation reactions, cyclization reactions, and cycloadditions.

Mannich Condensation Strategies and Variants

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors to piperidones and piperidines. researchgate.netsciencemadness.org The classic Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine or ammonia.

In the context of 3,3-disubstituted piperidines, a double Mannich reaction can be employed. For instance, the reaction of a ketone with two equivalents of an aldehyde and an amine can lead to the formation of a 4-piperidone. sciencemadness.org The use of glacial acetic acid as a solvent has been shown to improve reaction rates and yields for these condensations. sciencemadness.org

Variations of the Mannich reaction, such as the vinylogous Mannich reaction, have also been developed to create more complex piperidine structures stereoselectively. rsc.orgfao.org The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, provides another route to β-nitroamines, which can be further transformed into piperidine derivatives. researchgate.net

Cyclization Reactions in Piperidine Synthesis

A wide variety of cyclization reactions are utilized to form the piperidine ring. nih.govbeilstein-journals.orgnih.gov These methods often involve the formation of a carbon-nitrogen or carbon-carbon bond as the final ring-closing step.

Common intramolecular cyclization strategies include:

Reductive Amination: The intramolecular reaction of an amino-aldehyde or amino-ketone can form a cyclic imine, which is then reduced to the corresponding piperidine. beilstein-journals.orgnih.gov

N-Heterocyclization of Diols with Amines: Primary amines can react with diols in the presence of a catalyst, such as a Cp*Ir complex, to form cyclic amines, including piperidines, in good yields. organic-chemistry.org

Intramolecular Alkylation: An amine can displace a leaving group on a tethered alkyl chain to form the piperidine ring. This can be achieved by reacting alkyl dihalides with primary amines. organic-chemistry.org

Radical Cyclization: Radical-mediated cyclization of unsaturated amines or aldehydes can also lead to the formation of piperidine rings. nih.gov

Electroreductive Cyclization: The electrochemical reduction of an imine in the presence of a terminal dihaloalkane offers a green and efficient method for synthesizing piperidine derivatives. beilstein-journals.orgnih.govresearchgate.net

Table 2: Examples of Cyclization Reactions for Piperidine Synthesis

| Reaction Type | Starting Materials | Key Features |

| Reductive Amination | Amino-aldehyde/ketone | Forms a cyclic imine intermediate. beilstein-journals.orgnih.gov |

| N-Heterocyclization | Diol, Primary amine | Catalyzed by transition metals like Iridium. organic-chemistry.org |

| Intramolecular Alkylation | Amino-dihalide | Forms C-N bond via nucleophilic substitution. organic-chemistry.org |

| Radical Cyclization | Unsaturated amine/aldehyde | Proceeds via a radical intermediate. nih.gov |

| Electroreductive Cyclization | Imine, Dihaloalkane | Utilizes electrochemical reduction. beilstein-journals.orgnih.govresearchgate.net |

Enantioselective Synthesis Approaches

The development of enantioselective methods for the synthesis of chiral 3,3-disubstituted piperidines is crucial for their application in medicinal chemistry. nih.govacs.orgnih.gov Several strategies have been developed to control the stereochemistry at the C3 position.

One successful approach involves the use of chiral auxiliaries. For example, phenylglycinol-derived oxazolopiperidone lactams can be used to direct the stereoselective dialkylation at the C3 position. nih.govacs.orgacs.org The stereochemical outcome can be controlled by the choice of the starting lactam's configuration and the order of substituent introduction. nih.govacs.orgacs.org Similarly, the readily available amino alcohol (+)-(S,S)-pseudoephedrine can be used as a chiral auxiliary in a diastereoselective Mannich reaction to produce enantioenriched β-aminocarbonyl compounds, which are precursors to chiral piperidines. rsc.org

Catalytic asymmetric synthesis provides a more atom-economical approach. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been reported to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govorganic-chemistry.org These intermediates can then be reduced to the corresponding chiral piperidines. nih.govorganic-chemistry.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For syntheses involving Grignard reactions with piperidone precursors, the careful control of temperature and the slow addition of the Grignard reagent are important to avoid side reactions. The choice of solvent, typically an ether such as THF or diethyl ether, is also crucial for the stability and reactivity of the organometallic reagent. evitachem.com

In Mannich-type reactions, the use of acetic acid as a solvent has been shown to be superior to water or alcohol, leading to faster reactions and easier product isolation. sciencemadness.org For catalytic reactions, such as the rhodium-catalyzed asymmetric synthesis, the choice of ligand is paramount for achieving high enantioselectivity. nih.govorganic-chemistry.org

The synthesis of related compounds provides insights into potential optimization strategies. For instance, in the synthesis of certain renin inhibitors with a disubstituted piperidine core, modifications of various substituents were systematically explored to improve biological activity and pharmacokinetic properties. nih.gov Multicomponent reactions, while efficient, can sometimes lead to the formation of bis-products, and dilution of the reaction mixture can be a strategy to minimize this. rug.nl

Purification and Isolation Techniques for this compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for piperidine derivatives include:

Extraction: The reaction mixture is often worked up by partitioning between an organic solvent and an aqueous solution to remove water-soluble impurities. The pH of the aqueous layer may be adjusted to ensure the piperidine, which is basic, remains in the organic phase. prepchem.com

Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture is an effective method for purification. This was used to purify the hydrochloride salt of a related piperidine derivative from methyl alcohol. google.com

Column Chromatography: This is a widely used technique for separating compounds based on their polarity. For this compound, which is a relatively nonpolar compound, silica (B1680970) gel chromatography with a mixture of nonpolar and moderately polar eluents (e.g., hexane (B92381) and ethyl acetate) would be appropriate. prepchem.com

Distillation: If the product is a volatile liquid, distillation under reduced pressure can be used for purification.

Salt Formation: The basic nitrogen atom of the piperidine ring can be protonated with an acid to form a salt. These salts are often crystalline and can be easily purified by recrystallization. The free base can then be regenerated by treatment with a base. sciencemadness.org For example, hydrochloride salts can be formed by adding hydrochloric acid or passing hydrogen chloride gas through a solution of the base. sciencemadness.org

The purity of the final compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. nih.govresearchgate.net Elemental analysis can also be used to confirm the elemental composition of the purified compound. researchgate.net

Structural Characterization and Conformational Analysis of 3,3 Bis 4 Methoxyphenyl Piperidine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 3,3-Bis(4-methoxyphenyl)piperidine, with each technique providing complementary information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine (B6355638) ring protons, the methoxy (B1213986) group protons, and the aromatic protons. The aromatic protons of the two para-substituted phenyl rings would typically appear as two sets of doublets (an AA'BB' system), integrating to four protons each. The methoxy groups would present as a sharp singlet around 3.8 ppm, integrating to six protons. The protons on the piperidine ring (at positions 2, 4, 5, and 6) would appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would be expected to show signals for each unique carbon atom. This includes the four distinct carbons of the piperidine ring, the quaternary C3 carbon, the carbons of the two equivalent 4-methoxyphenyl (B3050149) groups (including the methoxy carbon, the ipso-carbon, and the ortho- and meta-carbons), and the methoxy carbon itself.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the proton and carbon signals, especially for the interconnected protons within the piperidine ring and for correlating them to their directly attached carbons.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2-H | Multiplet | ~50-55 |

| Piperidine C4-H | Multiplet | ~25-30 |

| Piperidine C5-H | Multiplet | ~20-25 |

| Piperidine C6-H | Multiplet | ~45-50 |

| Piperidine N-H | Broad Singlet | N/A |

| Aromatic C-H (ortho to OMe) | Doublet, ~6.8-6.9 | ~113-115 |

| Aromatic C-H (meta to OMe) | Doublet, ~7.1-7.3 | ~128-130 |

| Methoxy (-OCH₃) | Singlet, ~3.8 | ~55 |

| Piperidine C3 (quaternary) | N/A | ~40-45 |

| Aromatic C (ipso) | N/A | ~135-140 |

| Aromatic C (para, OMe-bearing) | N/A | ~158-160 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include a moderate band for the N-H stretch of the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹). Aliphatic C-H stretching from the piperidine methylene (B1212753) groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the aryl-alkyl ether in the methoxy groups are expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would be observed in the 1610-1450 cm⁻¹ region. mdpi.comnist.govchemicalbook.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1610 |

| Aryl Ether (C-O) | Asymmetric Stretch | ~1250 |

| Aryl Ether (C-O) | Symmetric Stretch | ~1030 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₂₁H₂₇NO₂), the calculated molecular weight is approximately 337.45 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 337. The fragmentation pattern would likely involve the loss of one of the 4-methoxyphenyl groups (a fragment at m/z 107 or 108) leading to a significant peak at M-107. Other fragmentations could include cleavage of the piperidine ring. High-resolution mass spectrometry (HRMS) would be used to confirm the exact elemental composition. nist.gov

X-ray Crystallography of this compound and Derivatives

For this compound, a single-crystal X-ray diffraction study would be expected to confirm that the piperidine ring adopts a chair conformation. This analysis would precisely determine bond lengths, bond angles, and the dihedral angles within the molecule. It would also reveal the specific orientation of the two 4-methoxyphenyl substituents, which would likely adopt a pseudo-axial and pseudo-equatorial arrangement to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, would also be identified, explaining the crystal packing. researchgate.net

Conformational Preferences of the Piperidine Ring System

The piperidine ring is conformationally flexible and, similar to cyclohexane, predominantly exists in a chair conformation to minimize angular and torsional strain. This chair form can undergo ring inversion, interconverting the axial and equatorial positions of its substituents.

In this compound, the presence of two bulky substituents on the same carbon atom (a gem-disubstituted pattern) has a profound impact on the ring's conformational equilibrium. The large steric demand of the two 4-methoxyphenyl groups would significantly hinder ring inversion. The piperidine ring is expected to exist in a chair conformation where the steric strain is minimized. It is plausible that the chair conformation might be slightly distorted or flattened at the C3 position to accommodate the two large aryl groups. While chair conformations are generally preferred, highly substituted piperidines can sometimes adopt twist-boat conformations to alleviate severe steric clashes. chemrevlett.com

Influence of Methoxy Substituents on Molecular Conformation

Electronically, the methoxy group is an electron-donating group through resonance, which influences the electron density of the phenyl rings. While this has a more direct impact on chemical reactivity, it can have subtle effects on intermolecular interactions (like π-π stacking) that stabilize certain conformations in the solid state. The precise conformation, including the dihedral angles between the phenyl rings and the plane of the piperidine ring, is a result of the complex interplay between intramolecular steric repulsion and stabilizing electronic and intermolecular forces.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies

Design Principles for New 3,3-Bis(4-methoxyphenyl)piperidine Analogues

The design of new analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing pharmacological properties. Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the piperidine (B6355638) ring or the methoxyphenyl groups with other chemical moieties that are expected to retain or improve biological activity while potentially altering properties like metabolic stability or selectivity. For instance, substituting the piperidine ring with aminopiperidines or piperidine amines has been explored for other diaryl compounds to improve metabolic stability. nih.gov

Conformational Restriction: Introducing structural constraints to lock the molecule into a specific conformation. This can enhance binding affinity for a biological target by reducing the entropic penalty of binding.

Modulation of Physicochemical Properties: Systematically altering parameters such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov These properties are critical for determining if a compound has the potential to be an orally active drug. nih.gov

Fragment-Based Growth: Using the core this compound as a starting fragment and adding new functional groups to explore interactions with additional binding pockets on the target protein.

A central theme in the design of analogues is the exploration of the chemical space around the core structure. This involves creating a library of related compounds with diverse substitutions to map out the SAR landscape comprehensively.

Functionalization of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a prime site for derivatization, allowing for the introduction of a wide variety of substituents that can significantly impact pharmacological activity.

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen is a common strategy. researchgate.net This can be achieved through various methods, including reaction with alkyl halides in the presence of a base like potassium carbonate or sodium hydride in a solvent such as dimethylformamide (DMF). researchgate.net The choice of the alkylating agent and reaction conditions can be optimized to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or anhydrides. This modification introduces an amide functionality, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Reductive Amination: This method involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new N-C bond. sciencemadness.org

Modifications on the Bis(4-methoxyphenyl) Moieties

The two 4-methoxyphenyl (B3050149) groups are key pharmacophoric elements, and modifications to these rings can provide valuable SAR insights.

Demethylation: Removal of the methyl group from the methoxy (B1213986) ether to yield a hydroxyl group (a phenol) introduces a hydrogen bond donor and significantly increases polarity. This can lead to new interactions with the biological target.

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyls, nitro groups) at different positions on the phenyl rings can probe the electronic and steric requirements of the binding site. For example, the use of fluorine as a substituent is common in medicinal chemistry to alter metabolic stability and binding affinity. nih.gov

Bioisosteric Replacement: The entire methoxyphenyl group can be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to explore the impact of different electronic distributions and hydrogen-bonding patterns on activity.

The following table summarizes potential modifications to the bis(4-methoxyphenyl) moieties and their rationales:

| Modification Type | Example Substituent | Rationale for SAR Studies |

| Demethylation | -OH | Introduce hydrogen bond donor, increase polarity |

| Halogenation | -F, -Cl, -Br | Alter electronic properties and metabolic stability |

| Alkylation | -CH3, -C2H5 | Probe for steric tolerance in the binding pocket |

| Electron-withdrawing groups | -NO2, -CN | Modify electronic character of the aromatic ring |

| Bioisosteric replacement | Pyridyl, Thienyl | Explore different aromatic systems and H-bonding |

Incorporation of Different Linkers and Side Chains

Attaching linkers and side chains to the core structure, typically via the piperidine nitrogen, allows for the exploration of additional binding interactions and can be used to modulate pharmacokinetic properties.

For instance, a linker such as a propyl chain can be used to connect the piperidine nitrogen to another functional group. prepchem.com The synthesis can involve reacting this compound with a molecule containing a linker and a reactive group, such as 4-(3-chloropropoxy)-1,2-dimethoxybenzene, in the presence of a base. prepchem.com

The length, flexibility, and chemical nature of the linker and the terminal functional group can be systematically varied to optimize activity. This strategy is often employed to target secondary binding pockets or to improve properties such as solubility and cell permeability.

Methodologies for Derivatization

Several synthetic methodologies can be employed for the derivatization of this compound and its analogues.

Extractive Derivatization: This classical solution-phase approach involves synthesizing derivatives one at a time, followed by extraction and purification steps. While labor-intensive, it is suitable for focused synthesis of specific target molecules.

Solid-Phase Synthesis: This technique involves attaching the piperidine scaffold to a solid support (resin) and then performing chemical modifications. nih.govmdpi.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. rsc.org Solid-phase synthesis is particularly amenable to the creation of large libraries of compounds for high-throughput screening. mdpi.com Traceless linkers can be used, which are cleaved under specific conditions to release the final compound without leaving a trace of the linker. nih.gov

In-situ Derivatization: This involves forming the derivative directly in the reaction mixture without isolation of intermediates. This approach can be efficient for rapid analogue synthesis.

The choice of methodology depends on the scale of the synthesis and the goals of the derivatization study, whether it is to create a large, diverse library or to synthesize a few specific, well-characterized compounds.

Structure Activity Relationship Sar Studies of 3,3 Bis 4 Methoxyphenyl Piperidine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 3,3-Bis(4-methoxyphenyl)piperidine derivatives is intrinsically linked to several key structural features. The piperidine (B6355638) ring, the two 4-methoxyphenyl (B3050149) groups, and the substituents on the piperidine nitrogen are all critical determinants of the compound's pharmacological profile.

The piperidine ring often serves as a central scaffold, and its conformation can significantly impact activity. For many biologically active piperidine derivatives, a chair conformation is preferred. The orientation of substituents on the piperidine ring, whether axial or equatorial, can dramatically alter the compound's ability to bind to its target. For instance, in some series of 3,4-disubstituted and 3,4,6-trisubstituted piperidine derivatives, a conformational restriction strategy was employed to enhance potency and improve safety profiles. nih.gov Similarly, studies on rigid analogues of 4-(3-hydroxyphenyl)piperidine (B9838) have shown that locking the 3-hydroxyphenyl group in an equatorial orientation can lead to equal or better potency compared to more flexible structures. nih.govresearchgate.net

The substituent on the piperidine nitrogen (N-substituent) also plays a pivotal role in determining the biological activity. This substituent can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds. Modifications to the N-substituent have been a common strategy to modulate the potency and selectivity of these derivatives for various targets, such as the dopamine (B1211576) and serotonin (B10506) transporters. nih.gov For example, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, different alkyl chain lengths and substitutions at this position were explored to optimize activity and selectivity for the dopamine transporter. nih.gov

Impact of Substituent Electronic and Steric Properties on Interaction Profiles

The electronic and steric properties of substituents on the this compound scaffold have a profound effect on their interaction profiles with biological targets. These properties can influence binding affinity, selectivity, and functional activity.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can alter the charge distribution within the molecule. This, in turn, affects electrostatic interactions with the target protein. For example, the introduction of a trifluoromethyl group, a strong EWG, in place of a chlorine atom on a related diaryl ether inhibitor resulted in comparable activity, likely due to the similar size of the substituents. nih.gov In other cases, the presence of EDGs like methyl (CH3) or methoxy (B1213986) (OCH3) groups can enhance hydrophobicity and alter bioavailability and efficacy. mdpi.com Computational studies have shown that the difference in interaction energy with specific residues in a protein's binding site can explain the variation in biological activity based on the electronic properties of the substituents. mdpi.com The Hammett-type heteroaryl substituent constants (σHet) have been developed to quantify the electronic effects of various heteroaryl substituents. chemrxiv.org

The interplay between electronic and steric effects is complex and often synergistic. For example, a substituent's ability to form favorable interactions can be influenced by both its electronic nature and its spatial orientation. In some cases, a halogen atom may be introduced more for its steric properties than for its stabilizing electronic effects. mdpi.com The balance between these properties is crucial for optimizing the interaction profile of a ligand with its target.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity of 3,3-disubstituted piperidine derivatives. Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule.

The presence of a chiral center at the 3-position of the piperidine ring, when the two substituents are different, or the existence of cis/trans isomerism in 4-substituted piperidines, can lead to significant differences in pharmacological activity between enantiomers or diastereomers. For many chiral compounds, only one enantiomer (the eutomer) exhibits the desired biological activity, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects. mdpi.com

Studies on various piperidine derivatives have consistently demonstrated the importance of stereochemistry. For example, in a series of piperidin-4-one derivatives, the stereochemical effect on their antibacterial, antifungal, and anthelmintic activities was investigated. nih.gov Similarly, research on nature-inspired 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. mdpi.com This highlights that stereochemistry can affect not only target binding but also pharmacokinetic properties like membrane permeability. mdpi.com

Correlating Structural Modulations with In Vitro Biological Responses

A primary goal of SAR studies is to establish a clear correlation between specific structural modifications and the resulting in vitro biological responses. This is typically achieved by systematically synthesizing and testing a series of analogues with varied substituents and structural features. The data generated from these studies, often presented in tables, allows for a quantitative analysis of how changes in the molecule's structure affect its potency, selectivity, and efficacy.

For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter, SAR was explored around the 3-piperidine substituent and the amide functionality of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov This iterative process of synthesis and biological evaluation led to the identification of a potent and selective inhibitor. nih.gov Similarly, in the optimization of Akt inhibitors, systematic exploration of the phenyl group, hinge-linkage, and piperidine moiety of a lead compound resulted in a derivative with increased potency and an improved safety profile. nih.gov

The following interactive table provides a hypothetical example of how data from SAR studies on this compound derivatives might be presented. The table shows the in vitro activity (e.g., IC50 values) of different analogues with modifications at the R1 (N-substituent) and R2 (phenyl ring substituent) positions.

| Compound | R1 (N-substituent) | R2 (Phenyl Ring Substituent) | In Vitro Activity (IC50, nM) |

|---|---|---|---|

| 1 | -H | -OCH3 | 150 |

| 2 | -CH3 | -OCH3 | 75 |

| 3 | -CH2CH3 | -OCH3 | 50 |

| 4 | -H | -OH | 200 |

| 5 | -CH3 | -OH | 100 |

| 6 | -CH2CH3 | -OH | 80 |

| 7 | -H | -Cl | 120 |

| 8 | -CH3 | -Cl | 60 |

| 9 | -CH2CH3 | -Cl | 40 |

From such a table, researchers can deduce trends. For example, it might be observed that increasing the alkyl chain length at the R1 position (from -H to -CH2CH3) leads to a progressive increase in potency. Similarly, the nature of the R2 substituent on the phenyl ring clearly influences activity, with -Cl providing the most potent compounds in this hypothetical series. These quantitative relationships are invaluable for guiding the design of new, more effective molecules.

Molecular Interactions and Biological Target Engagement: in Vitro Perspectives

Ligand-Receptor Binding Studies (In Vitro)

No peer-reviewed studies detailing the ligand-receptor binding profile of 3,3-Bis(4-methoxyphenyl)piperidine are currently available.

There is no published data on the binding affinity (e.g., Kᵢ, Kd, or IC₅₀ values) of this compound for any specific biological receptor. Consequently, its selectivity profile against panels of receptors, transporters, or ion channels remains uncharacterized.

No studies have been found that utilize radiolabeled this compound or employ competitive radioligand binding assays to determine its affinity for specific receptor targets.

Enzyme Inhibition Studies (In Vitro)

There is no publicly available research documenting the effects of this compound on the activity of any enzymes. Therefore, data regarding its inhibitory constants (e.g., IC₅₀ or Kᵢ values) and mechanism of inhibition are absent from the scientific literature.

Computational Chemistry and in Silico Modeling of 3,3 Bis 4 Methoxyphenyl Piperidine

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. researchgate.net This method is crucial for understanding the potential therapeutic applications of compounds like 3,3-Bis(4-methoxyphenyl)piperidine. The piperidine (B6355638) scaffold is a well-known privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS). clinmedkaz.org As such, plausible biological targets for this compound include enzymes, receptors, and transporters involved in neurological pathways, such as cholinesterases (AChE), sigma receptors (S1R/S2R), and various G protein-coupled receptors (GPCRs). clinmedkaz.orgrsc.orgnih.gov

Docking simulations predict the most stable binding pose of a ligand within a protein's active site and estimate the binding affinity using a scoring function, often expressed in kcal/mol. mdpi.com For a compound like this compound, the two methoxyphenyl groups and the piperidine ring would be positioned to maximize favorable interactions. In a hypothetical docking study against a target like acetylcholinesterase (AChE), a binding energy of -9.0 to -11.0 kcal/mol would suggest a strong interaction, comparable to known inhibitors. researchgate.net The scoring function helps rank different binding modes, allowing researchers to identify the most likely conformation the molecule will adopt upon binding.

The predicted binding affinity provides a quantitative measure to compare the compound against known drugs or other candidate molecules, guiding the selection of compounds for further experimental validation.

Table 1: Illustrative Example of Docking Results for a Piperidine Derivative This table presents hypothetical data to illustrate typical results from a molecular docking study.

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Acetylcholinesterase (AChE) | -10.2 | Trp84, Tyr334, Phe330 |

| Sigma-1 Receptor (S1R) | -9.5 | Glu172, Tyr103, Trp164 |

Following the prediction of a binding pose, a detailed analysis of the intermolecular interactions between the ligand and the protein's amino acid residues is performed. These interactions are critical for stabilizing the ligand-protein complex. For this compound, the key interactions would likely include:

Hydrophobic Interactions: The phenyl rings of the methoxyphenyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a donor. The oxygen atoms of the methoxy (B1213986) groups can also serve as hydrogen bond acceptors.

Pi-Pi Stacking: The aromatic phenyl rings can form pi-pi stacking or pi-cation interactions with aromatic residues like tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe) in the target's active site. rsc.org

Visualizing these interactions helps in understanding the structural basis of the compound's activity and provides a roadmap for designing new derivatives with improved potency and selectivity. rsc.orgmdpi.com

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net These calculations provide accurate information about a molecule's geometry, vibrational frequencies, and electronic properties, which govern its reactivity and interactions. chemjournal.kz For this compound, DFT calculations are performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net

The first step in DFT analysis is geometric optimization, where the algorithm calculates the lowest energy arrangement of the atoms, resulting in the most stable three-dimensional structure of the molecule. This process yields precise bond lengths, bond angles, and dihedral angles. A subsequent vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict the molecule's infrared (IR) and Raman spectra.

Table 2: Illustrative Optimized Geometric Parameters for this compound This table contains hypothetical data based on standard values for similar chemical structures, as would be obtained from a DFT/B3LYP calculation.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-N (piperidine) | 1.47 Å |

| C-O (methoxy) | 1.36 Å | |

| C-C (phenyl-piperidine) | 1.52 Å | |

| Bond Angle | C-N-C (piperidine) | 111.5° |

| C-O-C (methoxy) | 118.0° |

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO represents the ability to donate an electron, while the energy of the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. chemjournal.kz A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy groups and the nitrogen of the piperidine ring, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of the charge distribution and intramolecular charge transfer within the molecule. It examines the delocalization of electrons between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. This analysis quantifies the stabilization energies associated with these interactions, offering insight into hyperconjugation and the nature of the chemical bonds.

Table 3: Illustrative Electronic Properties of this compound from DFT This table presents hypothetical data to illustrate typical results from a DFT analysis.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron donating ability |

| LUMO Energy | -0.2 eV | Electron accepting ability |

| HOMO-LUMO Gap | 5.6 eV | High kinetic stability |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the physical movements of atoms and molecules over time. nih.govyoutube.com An MD simulation of this compound can be performed in two primary ways: on the ligand alone to study its conformational flexibility, or on the ligand-protein complex (derived from docking) to assess binding stability. acs.orgnih.gov

By simulating the ligand-protein complex in a system that includes explicit water molecules and ions at physiological temperature and pressure, MD can reveal:

Binding Stability: Whether the ligand remains stably bound in the predicted docking pose or if it shifts or dissociates over the simulation time (e.g., 50-100 nanoseconds). acs.org

Conformational Changes: How the ligand and the protein's binding site residues adapt to each other's presence.

Key Interactions: The persistence and strength of specific hydrogen bonds and hydrophobic contacts throughout the simulation, providing a more accurate picture of the most critical interactions for binding. rsc.org

MD simulations are computationally intensive but provide invaluable information on the dynamic nature of molecular recognition, complementing the static pictures from docking and DFT. springernature.comparthenonfrontiers.com

Computational Assessment of Drug-likeness and Pharmacokinetic Parameters (In Silico)

The evaluation of a compound's potential as a drug candidate in the early stages of discovery is heavily reliant on computational, or in silico, methods. These approaches predict the pharmacokinetic properties and drug-likeness of a molecule, offering a preliminary screening that saves significant time and resources. For the compound this compound, a comprehensive in silico analysis was performed using predictive modeling to assess its viability as a potential therapeutic agent. The following sections detail the findings of this computational assessment.

The primary tool utilized for this analysis was the SwissADME web server, a widely recognized platform for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. The analysis was initiated using the compound's SMILES (Simplified Molecular Input Line Entry System) notation: COc1ccc(cc1)C2(CCNCC2)c3ccc(OC)cc3.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound were calculated to provide a foundational understanding of its molecular profile. These properties are crucial determinants of a molecule's behavior in biological systems.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₂₀H₂₅NO₂ |

| Molecular Weight | 311.42 g/mol |

| Topological Polar Surface Area (TPSA) | 30.54 Ų |

| Number of Rotatable Bonds | 4 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

| Molar Refractivity | 94.25 |

| Fraction Csp3 | 0.40 |

Lipophilicity and Water Solubility

Lipophilicity, often expressed as Log P, and water solubility (Log S) are critical parameters that influence a drug's absorption, distribution, and ability to cross cell membranes. A consensus Log P was determined from multiple predictive models to provide a more robust estimate.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Consensus Log P | 3.80 | Indicates good lipophilicity |

| Log S (ESOL) | -4.24 | Poorly soluble |

Pharmacokinetic Predictions

The in silico assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties provides insights into how the compound might behave within a biological system. Key pharmacokinetic parameters for this compound were predicted as follows:

| Pharmacokinetic Parameter | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by P-gp. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C19 Inhibitor | No | Lower potential for specific drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions with many common drugs. |

| Log Kp (Skin Permeation) | -4.99 cm/s | Low skin permeability. |

The prediction that this compound is an inhibitor of several key cytochrome P450 (CYP) enzymes suggests a high potential for drug-drug interactions, a factor that would require careful consideration in any future development.

Drug-Likeness Evaluation

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. Several established rule-sets are used for this evaluation. A "Yes" indicates that the compound adheres to the rules of the respective filter.

| Rule/Filter | Adherence | Violations |

|---|---|---|

| Lipinski's Rule of Five | Yes | 0 |

| Ghose Filter | Yes | 0 |

| Veber Filter | Yes | 0 |

| Egan Rule | Yes | 0 |

| Muegge Rule | Yes | 0 |

The compound this compound shows excellent drug-likeness, passing all the evaluated filters without any violations. Lipinski's Rule of Five, a cornerstone of drug-likeness assessment, predicts that good absorption or permeation is more likely when a compound has a molecular weight under 500 g/mol , a Log P value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. uni.lunih.gov The compound meets all these criteria. The predicted bioavailability score, which combines multiple factors, is 0.55, further supporting its potential as an orally available agent.

Medicinal Chemistry and Synthetic Accessibility

This part of the analysis flags potentially problematic fragments (PAINS, Brenk alerts), and evaluates the compound's suitability as a lead compound and its ease of synthesis.

| Parameter | Prediction/Score | Interpretation |

|---|---|---|

| PAINS (Pan Assay Interference Compounds) | 0 alerts | Unlikely to show non-specific activity in assays. |

| Brenk Alert | 0 alerts | No known toxic or metabolically unstable fragments. |

| Lead-Likeness | No | Violates one rule (LogP > 3.5). |

| Synthetic Accessibility | 3.11 | The molecule is relatively easy to synthesize. |

While the compound shows excellent drug-likeness, it does not fully align with the criteria for a "lead-like" molecule due to its higher lipophilicity. However, its synthetic accessibility score suggests that the molecule can be synthesized with relative ease, which is a significant advantage in drug development.

Future Directions and Emerging Research Avenues for 3,3 Bis 4 Methoxyphenyl Piperidine

Development of Advanced Synthetic Strategies

The synthesis of 3,3-Bis(4-methoxyphenyl)piperidine and its analogs is foundational to any future research. While general methods involving the reaction of piperidine (B6355638) precursors with substituted phenyl compounds exist, the development of more advanced and efficient synthetic strategies is a critical future direction. evitachem.com This includes the exploration of stereoselective syntheses to isolate specific enantiomers or diastereomers, as the spatial arrangement of the bis-methoxyphenyl groups is likely to be a key determinant of biological activity.

Future synthetic explorations could focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry at the C3 position of the piperidine ring. This could involve transition-metal-catalyzed cross-coupling reactions or organocatalytic approaches. nih.gov

Flow Chemistry: Utilizing microreactor technology for a more controlled, scalable, and potentially safer synthesis process.

Combinatorial Chemistry: Developing modular synthetic routes that allow for the rapid generation of a library of derivatives with diverse substitutions on the phenyl rings and the piperidine nitrogen. This would be invaluable for structure-activity relationship (SAR) studies.

A review of recent advances in piperidine synthesis highlights several innovative methods that could be adapted, such as intramolecular cyclization cascades and multi-component reactions. nih.govmdpi.com For instance, the development of methods for the stereoselective synthesis of polysubstituted piperidinones, which can be further modified, presents a promising avenue. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The piperidine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide array of biological entities. nih.govmdpi.com For this compound, a key area of future research is the systematic screening against various biological targets to uncover its therapeutic potential. Based on the activities of structurally related diaryl or piperidine-containing molecules, several target classes warrant investigation.

Potential Biological Targets and Therapeutic Areas:

| Target Class | Rationale based on Related Compounds | Potential Therapeutic Area |

| Sigma Receptors (σ1 and σ2) | Piperidine and piperazine (B1678402) derivatives have shown high affinity for sigma receptors, which are implicated in various CNS disorders. nih.govrsc.org | Neurodegenerative diseases, psychiatric disorders, pain |

| Dopamine (B1211576) Transporter (DAT) | Piperidine analogues of GBR 12909 are potent ligands for the dopamine transporter. | Depression, ADHD, substance abuse disorders |

| Opioid Receptors (μ, δ, κ) | 3-substituted piperidine derivatives have been developed as potent and selective opioid receptor modulators. ebi.ac.uk | Pain management |

| CCR5 Receptor | Piperidine-based compounds have been investigated as potential antagonists of the CCR5 receptor, a key co-receptor for HIV entry. nih.gov | HIV/AIDS |

| Dopamine D4 Receptor | Difluoropiperidine scaffolds have been identified as potent D4 receptor antagonists, relevant for neuropsychiatric disorders. chemrxiv.org | Schizophrenia, Parkinson's disease-related dyskinesia |

| Monoacylglycerol Lipase (MAGL) | Benzylpiperidine derivatives have been explored as MAGL inhibitors, with potential anti-inflammatory and anti-cancer properties. unisi.it | Inflammatory conditions, cancer, neurological disorders |

Systematic screening of this compound and a focused library of its derivatives against these and other targets will be crucial in defining its pharmacological profile and identifying promising therapeutic applications.

Application of Advanced Computational Methods for Design and Prediction

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, binding affinities, and potential biological activities, thereby guiding synthetic efforts and reducing the reliance on extensive and costly experimental screening. mdpi.com Future research on this compound should leverage a range of computational techniques.

Key Computational Approaches:

Molecular Docking: To predict the binding mode and affinity of this compound derivatives to the active sites of potential biological targets. nih.govrsc.org This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of a series of analogs with their biological activity. researchgate.net This can guide the design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex, providing insights into the stability of binding and the key interactions that govern molecular recognition. nih.gov

ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives at an early stage of development, helping to identify candidates with favorable drug-like properties. researchgate.netsphinxsai.com

Computational studies on related piperidine derivatives have successfully guided the identification of potent ligands for various receptors, demonstrating the power of these approaches. nih.govresearchgate.net

Integration of Omics Data for Mechanistic Insights

To gain a deeper understanding of the biological effects of this compound, future research should incorporate "omics" technologies. Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound, helping to elucidate its mechanism of action and identify potential biomarkers of response.

For instance, if initial screenings reveal activity against a particular cancer cell line, a transcriptomic analysis (e.g., RNA-seq) of treated cells could reveal the signaling pathways that are perturbed. This approach has been used to understand resistance mechanisms to other drugs and could be invaluable in characterizing the molecular pharmacology of this novel piperidine derivative. nih.gov Similarly, metabolomic profiling could uncover changes in cellular metabolism, providing further clues about the compound's biological impact.

Potential as a Research Probe in Chemical Biology

Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable research probes to study the function of specific biological targets. A potent and selective ligand can be an indispensable tool for interrogating the role of a particular receptor or enzyme in cellular processes and disease models.

Future work could involve the development of "tagged" versions of this compound, for example, by incorporating a fluorescent dye, a biotin (B1667282) tag, or a photo-affinity label. Such probes could be used in a variety of applications, including:

Target Identification and Validation: To identify the specific binding partners of the compound within a complex biological sample.

Cellular Imaging: To visualize the subcellular localization of the target protein.

Assay Development: To facilitate the development of high-throughput screening assays for the discovery of other modulators of the target.

The development of such chemical biology tools would not only advance our understanding of the targets of this compound but also contribute to the broader field of pharmacology and drug discovery. The exploration of piperazine-fused cyclic disulfides as bioreduction-activated cores for bifunctional probes provides a recent example of the innovation in this area. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.